molecular formula C7H4BrN3O2S B14060272 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid

7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid

Katalognummer: B14060272
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: IMBOWOOXVKJQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of thienopyrazine derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thienopyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for treating various diseases. Its unique structure allows it to interact with specific enzymes and receptors in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and other functional materials .

Wirkmechanismus

The mechanism of action of 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of both amino and bromine functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields of research and industry.

Eigenschaften

Molekularformel

C7H4BrN3O2S

Molekulargewicht

274.10 g/mol

IUPAC-Name

7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2S/c8-2-1-10-6-4(11-2)3(9)5(14-6)7(12)13/h1H,9H2,(H,12,13)

InChI-Schlüssel

IMBOWOOXVKJQIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=C(SC2=N1)C(=O)O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.